K252d
Overview
Description
K252d is an indolocarbazole alkaloid found in the bacterium Nocardiopsis. It is known for its potent inhibitory effects on protein kinase C (PKC) and calcium- and calmodulin-dependent phosphodiesterase
Preparation Methods
K252d can be prepared through both natural extraction and chemical synthesis. The natural extraction involves isolating the compound from the bacterium Nocardiopsis . For chemical synthesis, the process typically involves multiple steps, including the formation of the indolocarbazole core structure followed by specific functional group modifications . The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product yield and purity .
Chemical Reactions Analysis
K252d undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .
Scientific Research Applications
K252d has a wide range of scientific research applications:
Mechanism of Action
K252d exerts its effects primarily by inhibiting PKC and calcium- and calmodulin-dependent phosphodiesterase . The inhibition of PKC disrupts various cellular signaling pathways, leading to altered cell growth, differentiation, and apoptosis . Additionally, the inhibition of phosphodiesterase affects cyclic nucleotide levels, further influencing cellular processes .
Comparison with Similar Compounds
K252d is part of a family of indolocarbazole alkaloids, which includes compounds such as staurosporine and rebeccamycin . Compared to these similar compounds, this compound is unique in its specific inhibitory profile and its origin from the bacterium Nocardiopsis . While staurosporine is a broad-spectrum kinase inhibitor, this compound exhibits more selective inhibition of PKC . Rebeccamycin, on the other hand, is known for its DNA-intercalating properties, which differ from the primary mechanism of action of this compound .
Conclusion
This compound is a fascinating compound with significant potential in various scientific fields Its unique properties and mechanisms of action make it a valuable tool for research and potential therapeutic applications
Biological Activity
K252d is a member of the indolocarbazole family, which has garnered attention for its diverse biological activities, particularly in cancer research and the inhibition of protein kinases. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, cytotoxic effects, and potential therapeutic applications.
Overview of this compound
This compound is structurally related to staurosporine, a well-known protein kinase inhibitor. It has been isolated from various microbial sources, including Nocardiopsis and Streptomyces species. The compound exhibits significant biological activity, particularly in inhibiting cell proliferation and inducing apoptosis in various cancer cell lines.
This compound primarily exerts its effects through the following mechanisms:
- Protein Kinase Inhibition : this compound is known to inhibit several protein kinases, including Protein Kinase C (PKC). This inhibition disrupts signaling pathways that are crucial for cell survival and proliferation .
- Topoisomerase Inhibition : The compound has also been shown to inhibit topoisomerase IIα, an enzyme critical for DNA replication and transcription. This inhibition leads to DNA damage and triggers apoptotic pathways in cancer cells .
- Induction of Apoptosis : this compound promotes apoptosis through the downregulation of anti-apoptotic proteins and activation of pro-apoptotic factors. This effect has been documented in various studies focusing on gastric cancer and other cell lines .
Cytotoxic Effects
The cytotoxicity of this compound has been evaluated across multiple cancer cell lines. The following table summarizes the IC50 values (the concentration required to inhibit cell growth by 50%) observed in different studies:
Cell Line | IC50 (μM) | Reference |
---|---|---|
A549 (Lung) | 1.6 ± 0.09 | |
MCF-7 (Breast) | 1.2 ± 0.05 | |
Huh7 (Liver) | Not specified | |
HeLa (Cervical) | Not specified |
These values indicate that this compound possesses potent cytotoxic properties, particularly against lung and breast cancer cell lines.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Cytotoxicity in Gastric Cancer : A study demonstrated that this compound induces apoptosis in gastric cancer cells by inhibiting topoisomerase IIα activity. The downregulation of anti-apoptotic proteins was a key finding, suggesting a mechanism for its cytotoxic effects .
- Inhibition of Protein Kinases : Research indicated that this compound effectively inhibits PKC, leading to decreased cell viability in various tumor types. This highlights its potential as a therapeutic agent targeting kinase pathways involved in cancer progression .
- Biosynthetic Pathways : Investigations into the biosynthesis of this compound have revealed insights into its structural characteristics and production methods, which may enhance its availability for therapeutic use .
Properties
IUPAC Name |
3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4,6,8,10,15,17,19,21-nonaen-12-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O5/c1-11-22(30)23(31)24(32)26(34-11)29-16-9-5-3-7-13(16)18-19-14(10-27-25(19)33)17-12-6-2-4-8-15(12)28-20(17)21(18)29/h2-9,11,22-24,26,28,30-32H,10H2,1H3,(H,27,33)/t11-,22-,23+,24+,26+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYQXRIMLEOPQQP-DDWDLLSFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)N2C3=CC=CC=C3C4=C5C(=C6C7=CC=CC=C7NC6=C42)CNC5=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)N2C3=CC=CC=C3C4=C5C(=C6C7=CC=CC=C7NC6=C42)CNC5=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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